Nordefrin hydrochloride

Description

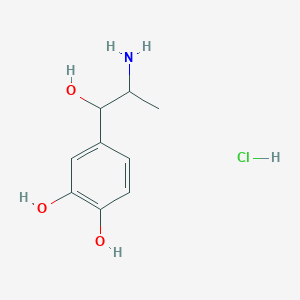

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-(2-amino-1-hydroxypropyl)benzene-1,2-diol;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3.ClH/c1-5(10)9(13)6-2-3-7(11)8(12)4-6;/h2-5,9,11-13H,10H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJLEOWRVNBAOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6539-57-7 (Parent) | |

| Record name | Isoadrenaline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80920974 | |

| Record name | 4-(2-Amino-1-hydroxypropyl)benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-61-4, 1130-52-5 | |

| Record name | 1,2-Benzenediol, 4-(2-amino-1-hydroxypropyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-61-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoadrenaline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138614 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Amino-1-hydroxypropyl)benzene-1,2-diol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80920974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)-2-hydroxy-1-methylethylammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Molecular Pharmacology and Receptor Interaction Mechanisms

Adrenergic Receptor Subtype Affinity and Selectivity Profiling

Nordefrin (B613826) hydrochloride demonstrates a distinct profile of affinity and selectivity for adrenergic receptor subtypes. It is recognized primarily as an agonist for α-adrenergic receptors. drugbank.com This action is the main driver of its vasoconstrictive effects. While it shows some activity at β2-adrenergic receptors, its influence on β1-adrenergic receptors is minimal. This selective nature distinguishes it from endogenous catecholamines like epinephrine (B1671497), which is a potent agonist at both α and β receptors. healthline.com In terms of potency, nordefrin is considered to be less potent than epinephrine. drugbank.com

Alpha-1 Adrenergic Receptor Activation Pathways

The vasoconstrictive action of nordefrin is initiated through its activation of alpha-1 (α1) adrenergic receptors on vascular smooth muscle cells. This triggers a well-established cascade of molecular events leading to muscle contraction. wikipedia.org

Upon binding to an α1-adrenergic receptor, nordefrin induces a conformational change in the receptor, which in turn activates a heterotrimeric G protein known as Gq. wikipedia.orgnih.gov The activated α-subunit of the Gq protein then stimulates the membrane-bound enzyme phospholipase C (PLC). nih.govpatsnap.comresearchgate.net PLC's role is to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2), a phospholipid component of the cell membrane, into two important second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.govpatsnap.com

The newly formed inositol trisphosphate (IP3) is water-soluble and diffuses from the cell membrane into the cytoplasm. wikipedia.org There, it binds to specific IP3 receptors on the membrane of the endoplasmic reticulum (or sarcoplasmic reticulum in muscle cells), which serves as an intracellular storage site for calcium ions (Ca2+). nih.govnih.gov This binding action opens calcium channels, leading to a rapid release of Ca2+ from storage into the cytoplasm and a significant increase in the intracellular calcium concentration. nih.govnih.govnih.gov

The rise in intracellular Ca2+ is the direct trigger for muscle contraction. Calcium ions bind to the protein calmodulin. wikipedia.org The resulting Ca2+-calmodulin complex activates another enzyme, myosin light-chain kinase (MLCK). wikipedia.orgpnas.orgnih.gov Activated MLCK then phosphorylates the regulatory light chain of myosin, a motor protein. pnas.orgacs.orgnih.gov This phosphorylation enables the myosin head to bind to actin filaments and initiate the cross-bridge cycle, which results in the contraction of the smooth muscle cell. wikipedia.org

Alpha-2 Adrenergic Receptor Engagement and Modulatory Effects

In addition to its primary action on α1 receptors, nordefrin also engages with alpha-2 (α2) adrenergic receptors. drugbank.com These receptors are often located on presynaptic nerve terminals and function as autoreceptors. wikipedia.org When activated by an agonist like nordefrin, they inhibit the further release of norepinephrine (B1679862) from the nerve terminal. wikipedia.orgnih.gov This creates a negative feedback mechanism that helps to modulate and localize the sympathomimetic effect, potentially preventing an excessive systemic response. nih.gov

Comparative Analysis of Receptor Binding Dynamics with Endogenous Catecholamines

The pharmacological profile of nordefrin can be better understood by comparing its receptor binding dynamics to those of the body's natural catecholamines, epinephrine and norepinephrine.

| Compound | Primary Receptor Affinity & Action | Relative Potency (Vasoconstriction) |

| Nordefrin hydrochloride | Primarily α-adrenergic agonist drugbank.com | Less potent than epinephrine drugbank.com |

| Epinephrine | Potent agonist at α, β1, and β2 receptors healthline.comdrugs.com | High |

| Norepinephrine | Potent α-agonist, less potent at β2 receptors healthline.comdrugs.comnih.gov | High |

This interactive table summarizes the key differences in receptor affinity and potency among nordefrin, epinephrine, and norepinephrine.

Epinephrine acts broadly and potently on both alpha and beta receptors. guidetopharmacology.org Norepinephrine shows a preference for alpha and beta-1 receptors over beta-2 receptors. drugs.comnih.gov Nordefrin's activity is more focused on the alpha receptors, which results in vasoconstriction with less direct cardiac stimulation (a primary effect of β1 receptor activation) compared to epinephrine. drugbank.comhealthline.com This selectivity for alpha-adrenergic receptors is a defining feature of its molecular action.

of this compound Analogs

This compound is a vasoconstrictor that exerts its effects by acting as an agonist at adrenergic receptors. Its pharmacological profile is characterized by a preferential affinity for α-adrenergic receptors over β-adrenergic receptors. This selectivity is crucial to its clinical application, primarily as a vasoconstrictor in local anesthetic solutions for dental procedures. The interaction with α-adrenergic receptors in the vascular smooth muscle leads to vasoconstriction, which decreases blood flow in the area of injection, thereby prolonging the duration of the local anesthetic effect and reducing systemic absorption of the anesthetic agent.

Influence of Stereochemistry on Receptor Recognition and Efficacy

The biological activity of nordefrin is significantly influenced by its stereochemistry. The molecule possesses two chiral centers, giving rise to four possible stereoisomers. However, it is the levorotatory (-)-isomer, also known as l-nordefrin or corbadrine, that is commercially used and exhibits clinically significant pharmacological activity. The dextrorotatory (+)-isomer is considerably less potent.

The stereospecificity of nordefrin's action is a hallmark of its interaction with adrenergic receptors. The higher potency of the (-)-isomer is attributed to a more favorable three-point attachment to the receptor binding site, a common feature for many catecholamines. While precise quantitative data on the receptor binding affinities (Ki) or functional potencies (EC50) for each individual stereoisomer at various adrenergic receptor subtypes are not extensively detailed in publicly available literature, the general consensus from pharmacological studies is the pronounced difference in activity between the levo- and dextro-isomers. The (-)-isomer is reported to be approximately 15 times less potent as a pressor agent than epinephrine.

Elucidation of Essential Pharmacophoric Features

The structure-activity relationship (SAR) of this compound and its analogs has been elucidated through extensive research on sympathomimetic amines. The key pharmacophoric features essential for its agonist activity at adrenergic receptors include:

The Catechol Moiety: The 3,4-dihydroxybenzene group, or catechol ring, is a critical feature for high-affinity binding to α-adrenergic receptors. The hydroxyl groups form important hydrogen bonding interactions with the receptor's binding pocket.

The Ethanolamine (B43304) Side Chain: The β-hydroxyl group on the ethanolamine side chain is crucial for receptor activation. Its presence and correct stereochemical orientation (R-configuration in the active levorotatory isomer) are vital for potent agonist activity.

The Amino Group: The protonated amino group at physiological pH is essential for forming an ionic bond with an acidic amino acid residue (such as aspartate) in the transmembrane domain of the adrenergic receptor.

The α-Methyl Group: The methyl group on the carbon atom alpha to the amino group distinguishes nordefrin from its close analog, norepinephrine. This structural modification increases its selectivity for α2-adrenergic receptors compared to α1-receptors and also makes the compound resistant to metabolism by monoamine oxidase (MAO).

These features collectively enable nordefrin to bind to and activate α-adrenergic receptors, leading to its characteristic vasoconstrictor effects.

Application of Computational Modeling and Quantitative Structure-Activity Relationships (QSAR)

While computational modeling and Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental in the design and optimization of many adrenergic agonists, specific and detailed public research focusing solely on this compound is limited. However, the broader principles derived from QSAR studies of catecholamines are applicable to nordefrin.

These studies have generally confirmed the importance of the pharmacophoric features mentioned above. For instance, computational models of adrenergic receptors highlight the specific amino acid residues that interact with the catechol hydroxyls, the β-hydroxyl group, and the amino group of the ligand. QSAR models for this class of compounds typically use descriptors such as electronic properties (Hammett constants), steric parameters (Taft parameters), and lipophilicity (logP) to correlate chemical structure with biological activity. The development of a specific QSAR model for nordefrin and its analogs would likely confirm the established SAR principles and could potentially guide the design of new analogs with modified potency, selectivity, or metabolic stability. The lack of extensive, publicly available QSAR studies on nordefrin may be due to its long-established use and the proprietary nature of some pharmaceutical research.

Pharmacodynamic Characterization in Preclinical Systems

The pharmacodynamic effects of nordefrin have been characterized in various preclinical models, both ex vivo and in vivo, to establish its potency and efficacy as a vasoconstrictor.

Vasoconstrictor Potency and Efficacy in Ex Vivo Tissue Preparations

Studies on isolated blood vessels provide a direct measure of the vasoconstrictor activity of nordefrin. In these preparations, the cumulative addition of nordefrin to the tissue bath elicits a concentration-dependent contraction of the smooth muscle. The potency of nordefrin is often compared to that of epinephrine, the "gold standard" vasoconstrictor.

Research has shown that nordefrin is a potent vasoconstrictor, although generally less so than epinephrine. For example, one study compared the vasoconstrictor effects of nordefrin and epinephrine on isolated rat femoral arteries. The results indicated that while both compounds produced concentration-dependent contractions, epinephrine was significantly more potent than nordefrin.

| Compound | Tissue Preparation | EC50 (M) | Relative Potency |

| Nordefrin | Rat Femoral Artery | Data not specified | Less potent than epinephrine |

| Epinephrine | Rat Femoral Artery | Data not specified | More potent than nordefrin |

EC50 represents the molar concentration of an agonist that produces 50% of the maximal possible effect.

While specific EC50 values can vary between studies and tissues, the general finding is a lower potency for nordefrin compared to epinephrine.

Hemodynamic Effects in In Vivo Animal Models

When administered intravenously to anesthetized rats, nordefrin produces a dose-dependent increase in systolic and diastolic blood pressure, confirming its pressor activity. However, in line with its lower potency observed in ex vivo studies, higher doses of nordefrin are required to produce the same pressor effect as epinephrine. Some studies have also indicated that nordefrin has a less pronounced effect on heart rate compared to epinephrine, which may be related to its greater selectivity for α2-adrenergic receptors and lower activity at β1-adrenergic receptors in the heart.

A study comparing the effects of local anesthetic solutions containing either nordefrin or epinephrine on blood pressure and heart rate in rats demonstrated that both vasoconstrictors produced a significant increase in blood pressure. However, the effects on heart rate were less pronounced with nordefrin-containing solutions.

| Parameter | Animal Model | Effect of Nordefrin | Comparison with Epinephrine |

| Mean Arterial Pressure | Anesthetized Rats | Dose-dependent increase | Less potent |

| Heart Rate | Anesthetized Rats | Minimal to no significant change at typical doses | Less pronounced chronotropic effect |

These preclinical findings underscore the pharmacological profile of nordefrin as a vasoconstrictor with a potent, albeit less intense, pressor activity and a more favorable cardiac profile compared to epinephrine, which supports its use in specific clinical contexts.

Mechanisms of Receptor Desensitization and Regulation

The pharmacological effects of this compound are mediated through its interaction with adrenergic receptors, primarily as an agonist at α2-adrenergic receptors. bohrium.comnih.gov The cellular response to continuous or repeated stimulation by an agonist like Nordefrin is not static. Cells employ sophisticated regulatory mechanisms to prevent overstimulation, a process broadly known as desensitization or tachyphylaxis. These mechanisms involve a decrease in receptor responsiveness and a reduction in the number of receptors available for activation. The regulation of α2-adrenergic receptors, the principal targets of Nordefrin, occurs through several interconnected processes, including receptor phosphorylation, arrestin binding, internalization, and downregulation.

Short-Term Desensitization: Uncoupling and Sequestration

Upon prolonged exposure to an agonist, α2-adrenergic receptors can undergo rapid desensitization, a process that occurs within minutes to hours. bohrium.com This short-term attenuation of receptor signaling is primarily driven by the uncoupling of the receptor from its associated G protein. A key event in this process is the phosphorylation of the receptor itself.

Research has shown that agonist-promoted desensitization of the α2A-adrenergic receptor is accompanied by its phosphorylation. duke.edu This phosphorylation is carried out by a family of enzymes known as G protein-coupled receptor kinases (GRKs). Specifically, the β-adrenergic receptor kinase (βARK), also referred to as GRK2, has been identified as a key kinase that phosphorylates the α2A-adrenergic receptor in an agonist-dependent manner. duke.eduresearchgate.netwikipedia.org The sites of phosphorylation are typically serine and threonine residues located in the third intracellular loop of the receptor. duke.edu

The phosphorylation of the receptor by a GRK creates a high-affinity binding site for a class of proteins called arrestins, such as β-arrestin. nih.govwikipedia.org The binding of arrestin to the phosphorylated receptor sterically hinders the receptor's ability to interact with and activate its G protein, effectively uncoupling the receptor from its downstream signaling cascade. pnas.org This uncoupling leads to a rapid waning of the cellular response, even in the continued presence of the agonist.

Following uncoupling, the receptor-arrestin complex can be targeted for internalization, a process where the receptor is removed from the cell surface into intracellular vesicles. nih.govnih.gov This sequestration of receptors further contributes to the desensitized state by reducing the number of receptors available to the agonist at the cell membrane. This internalization process for some α2-adrenergic receptor subtypes is dependent on both arrestin and dynamin, a protein involved in the formation of endocytic vesicles. nih.gov

Long-Term Regulation: Downregulation

With chronic or long-term exposure to an agonist, the cell may initiate a more profound and lasting form of regulation known as downregulation. bohrium.com Unlike short-term desensitization, which is often rapidly reversible upon removal of the agonist, downregulation involves a decrease in the total number of receptors within the cell. bohrium.com This can be achieved through an increased rate of receptor degradation, a decreased rate of new receptor synthesis, or both. bohrium.com

Studies involving the administration of alpha-methylnorepinephrine (nordefrin) have demonstrated the downregulation of α2-adrenergic receptors. ahajournals.orgnih.gov This reduction in receptor density means that a higher concentration of the agonist is required to produce the same level of response, representing a state of tolerance. The recovery from downregulation is a much slower process, as it necessitates the synthesis of new receptor proteins.

Subtype-Specific and Heterologous Desensitization

The α2-adrenergic receptors exist in several subtypes (α2A, α2B, and α2C), and these subtypes can exhibit different patterns of desensitization and regulation. bohrium.comresearchgate.net For instance, studies have shown that the α2A and α2C subtypes may undergo agonist-promoted desensitization, while the α2B subtype may be less susceptible under similar conditions. researchgate.net These subtype-specific differences in regulation may be attributed to variations in their amino acid sequences, particularly in the intracellular domains that are targets for GRKs and other regulatory proteins.

Furthermore, the function of α2-adrenergic receptors can be modulated by a process called heterologous desensitization. In this phenomenon, the activation of one type of receptor leads to the desensitization of another. For example, the activation of α1b-adrenergic receptors can lead to the desensitization of α2A-adrenergic receptors. nih.gov This cross-talk between different receptor systems is often mediated by second messenger-activated protein kinases, such as protein kinase C (PKC). nih.gov Activation of PKC can lead to the phosphorylation of the α2A-adrenergic receptor, contributing to its desensitization, independent of GRK activity. nih.gov

The intricate mechanisms of receptor desensitization and regulation are crucial for maintaining cellular homeostasis and preventing excessive signaling in the presence of agonists like this compound. These processes ensure that the physiological response to the compound is appropriately controlled and modulated over time.

Data Tables

Table 1: Key Proteins in α2-Adrenergic Receptor Desensitization and Regulation

| Protein Class | Specific Protein Example | Role in Receptor Regulation |

| G Protein-Coupled Receptor Kinase (GRK) | β-adrenergic receptor kinase (βARK/GRK2) | Phosphorylates the agonist-occupied receptor, initiating desensitization. duke.eduresearchgate.netwikipedia.org |

| Arrestin | β-arrestin | Binds to the phosphorylated receptor, uncoupling it from the G protein and promoting internalization. nih.govwikipedia.orgnih.gov |

| Protein Kinase | Protein Kinase C (PKC) | Can phosphorylate the receptor, leading to heterologous desensitization. nih.gov |

| GTPase | Dynamin | Involved in the endocytosis (internalization) of the receptor from the cell surface. nih.gov |

Table 2: Comparison of Short-Term and Long-Term Receptor Regulation

| Feature | Short-Term Desensitization | Long-Term Regulation (Downregulation) |

| Onset | Rapid (minutes to hours) bohrium.com | Slow (hours to days) bohrium.com |

| Primary Mechanism | Receptor phosphorylation and uncoupling from G protein. duke.edu | Decrease in total receptor number. bohrium.com |

| Key Molecular Events | GRK-mediated phosphorylation, arrestin binding, receptor sequestration. duke.edunih.govnih.gov | Increased receptor degradation and/or decreased receptor synthesis. bohrium.com |

| Reversibility | Rapidly reversible upon agonist removal. bohrium.com | Slowly reversible, requires new protein synthesis. bohrium.com |

Chemical Synthesis and Derivatization Methodologies

Synthetic Pathways for Nordefrin (B613826) Hydrochloride and its Stereoisomers

The synthesis of nordefrin hydrochloride, chemically known as (±)-α-(1-aminoethyl)-3,4-dihydroxybenzyl alcohol hydrochloride, involves the creation of a phenylethanolamine structure with two chiral centers. This results in four possible stereoisomers: (1R,2S), (1S,2R), (1R,2R), and (1S,2S). The pharmacologically active isomer is levonordefrin (B1675168), which has the (1R,2S) configuration. nih.govmonash.edu

A common synthetic approach begins with 3,4-dihydroxypropiophenone (catecholpropiophenone). This starting material can be synthesized from catechol through acylation with propionyl chloride in the presence of a Lewis acid catalyst.

Step 1: Halogenation The propiophenone (B1677668) is first halogenated at the α-position to the carbonyl group to introduce a leaving group. This is typically achieved using bromine or sulfuryl chloride to yield α-bromo-3,4-dihydroxypropiophenone. To protect the hydroxyl groups on the catechol ring from reacting with the halogenating agent, they are often protected, for instance, as acetyl or benzyl (B1604629) ethers.

Step 2: Amination The α-bromo intermediate is then subjected to amination to introduce the amino group. This can be achieved by reaction with ammonia (B1221849) or a primary amine. The use of a protected amine, such as benzylamine, followed by deprotection is a common strategy to control the reaction and minimize side products. This step results in the formation of an α-aminoketone.

Step 3: Stereoselective Reduction The crucial step for establishing the desired stereochemistry is the reduction of the carbonyl group in the α-aminoketone to a hydroxyl group. This reduction can be performed using various reducing agents. Non-stereoselective reduction, for example with sodium borohydride, will produce a mixture of diastereomers (erythro and threo isomers).

To obtain the desired (1R,2S)-isomer (levonordefrin), stereoselective reduction methods are employed. This can involve the use of chiral reducing agents or catalytic hydrogenation with a chiral catalyst. nih.gov The choice of catalyst and reaction conditions is critical for achieving high diastereoselectivity and enantioselectivity.

Step 4: Chiral Resolution If a stereoselective synthesis is not employed, the resulting mixture of stereoisomers must be separated. This is often accomplished through chiral resolution. A common method is the formation of diastereomeric salts by reacting the racemic mixture of nordefrin with a chiral resolving agent, such as L-(+)-tartaric acid. nih.gov The diastereomers will have different solubilities, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer can be liberated by treatment with a base.

Step 5: Salt Formation Finally, the purified nordefrin base is converted to its hydrochloride salt by treatment with hydrochloric acid. This improves the stability and water solubility of the compound.

Process Optimization for Enhanced Yield and Purity in Chemical Synthesis

The industrial production of this compound necessitates a focus on process optimization to maximize yield, ensure high purity, and maintain cost-effectiveness. Key areas for optimization include reaction conditions, solvent selection, and crystallization processes. hamptonresearch.comnih.gov

Optimization of Reaction Conditions: Each step of the synthesis can be optimized by carefully controlling parameters such as temperature, pressure, reaction time, and the stoichiometry of reactants. For instance, in the halogenation step, controlling the temperature can minimize the formation of di-halogenated byproducts. In the amination step, the choice of base and solvent can significantly impact the reaction rate and yield.

Solvent Selection and Recovery: The choice of solvents is critical for reaction efficiency, product isolation, and environmental impact. Ideal solvents should provide good solubility for the reactants, be easily recoverable, and have a low environmental footprint. Process optimization often involves screening a variety of solvents to find the optimal balance of these properties.

Crystallization Optimization: Crystallization is a key step for the purification of the final product and its intermediates. nih.gov Optimization of the crystallization process involves controlling factors such as cooling rate, agitation, and solvent composition to obtain crystals of the desired size, shape, and purity. Seeding the crystallization with pure crystals of the desired polymorph can also be employed to ensure consistency.

| Parameter | Objective | Method |

| Reaction Temperature | Maximize reaction rate, minimize side reactions | Design of Experiments (DoE) to identify optimal temperature range |

| Reactant Stoichiometry | Ensure complete conversion of limiting reagent, minimize excess | Titration studies and in-process monitoring |

| Solvent System | Improve yield, facilitate product isolation, reduce environmental impact | Screening of various solvents and solvent mixtures, implementation of solvent recovery systems |

| Crystallization Conditions | Achieve high purity and consistent crystal form | Controlled cooling profiles, anti-solvent addition studies, seeding strategies |

Advanced Separation and Purification Techniques for Synthetic Intermediates and Final Products

The purification of this compound and its synthetic intermediates to meet stringent pharmaceutical standards requires the use of advanced separation techniques. These methods are essential for removing impurities, unreacted starting materials, and undesired stereoisomers.

Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a powerful tool for both analytical and preparative separation of nordefrin stereoisomers. nih.govphenomenex.comcsfarmacie.cz Chiral stationary phases (CSPs) are commonly used to resolve the enantiomers and diastereomers. The choice of the CSP and the mobile phase composition are critical for achieving good separation. documentsdelivered.com

Supercritical fluid chromatography (SFC) has emerged as a greener and often faster alternative to preparative HPLC for chiral separations. nih.govchromatographyonline.comuva.es SFC uses supercritical carbon dioxide as the main component of the mobile phase, which reduces the consumption of organic solvents. Preparative SFC is increasingly being used for the purification of chiral pharmaceuticals. nih.gov

| Technique | Principle | Application in Nordefrin Synthesis |

| Preparative HPLC | Differential partitioning of components between a stationary and a liquid mobile phase. | Separation of nordefrin stereoisomers using chiral stationary phases. |

| Supercritical Fluid Chromatography (SFC) | Differential partitioning using a supercritical fluid as the mobile phase. | Chiral separation of nordefrin isomers with reduced organic solvent consumption. |

| Fractional Crystallization | Separation based on differences in solubility of diastereomeric salts. | Resolution of racemic nordefrin using chiral resolving agents like tartaric acid. |

Development of Novel Synthetic Routes for Adrenergic Agonists

The development of novel synthetic routes for adrenergic agonists, including analogues of nordefrin, is driven by the need for more efficient, stereoselective, and environmentally friendly processes. mdpi.comchemrxiv.org Research in this area often focuses on the use of new catalysts, starting materials, and synthetic strategies.

One area of investigation is the use of biocatalysis. Enzymes, such as ketoreductases, can be used for the stereoselective reduction of α-aminoketones to produce the desired stereoisomer of the amino alcohol with high enantiomeric and diastereomeric purity. alaska.edualaska.edu This can eliminate the need for a separate chiral resolution step.

Another approach involves the development of asymmetric synthetic routes that build the chiral centers into the molecule from the beginning. This can be achieved through the use of chiral auxiliaries or asymmetric catalysis.

Strategies for Chemical Modification and Analog Generation for SAR Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of nordefrin relates to its biological activity. pharmacy180.com By systematically modifying the nordefrin molecule and evaluating the pharmacological activity of the resulting analogues, researchers can identify the key structural features required for potent and selective adrenergic receptor agonism.

Modifications of the Catechol Ring: The 3,4-dihydroxy (catechol) moiety is important for activity at adrenergic receptors. derangedphysiology.comnih.gov Modifications to this ring can have a significant impact on receptor selectivity and potency. For example, replacing one or both hydroxyl groups, or substituting other positions on the aromatic ring, can alter the compound's affinity for α- and β-adrenergic receptors. nih.gov

Modifications of the Amine Substituent: The nature of the substituent on the amino group also plays a critical role in determining the pharmacological profile. nih.gov Increasing the size of the N-substituent generally leads to a decrease in α-adrenergic activity and an increase in β-adrenergic activity.

Modifications of the Side Chain: Alterations to the α-methyl group and the β-hydroxyl group can also influence activity. The stereochemistry at these positions is critical for receptor binding and activation.

| Modification Site | Example Modification | Potential Effect on Activity |

| Aromatic Ring | Replacement of hydroxyl groups with other substituents (e.g., fluorine) | Altered α/β receptor selectivity and potency. nih.gov |

| Shifting the position of hydroxyl groups | Changes in receptor binding and metabolism. pharmacy180.com | |

| Amine Group | Varying the size of the N-alkyl substituent (e.g., isopropyl, tert-butyl) | Increased β-adrenergic selectivity with larger substituents. nih.gov |

| Side Chain | Altering the stereochemistry at the α- and β-carbons | Significant changes in receptor affinity and intrinsic activity. |

Preclinical Pharmacokinetic and Biotransformation Research

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization in Preclinical Species

Detailed ADME studies specifically for Nordefrin (B613826) hydrochloride in preclinical species have not been extensively published. However, the pharmacokinetic properties of similar sympathomimetic amines can provide a foundational understanding.

There is a lack of specific in vitro metabolic stability studies on Nordefrin hydrochloride in preclinical species. However, research on the metabolism of the closely related compound, norephedrine (B3415761), in rats offers potential metabolic pathways. A study on the metabolism of norephedrine revealed that after oral administration to rats, the major metabolites found in urine were the unchanged drug and 4-hydroxynorephedrine. nih.gov This suggests that hydroxylation is a key metabolic route.

Given Nordefrin is a catecholamine, it is also plausible that it undergoes O-methylation, similar to norepinephrine (B1679862), which is metabolized to normetanephrine.

In vitro studies using liver microsomes are a standard method to assess metabolic stability. researchgate.netepa.gov For a compound like this compound, such studies would typically involve incubation with liver microsomes from various preclinical species (e.g., rats, dogs) to determine the rate of metabolism and identify the enzymes involved, likely cytochrome P450 (CYP) isoforms.

Table 1: Potential Metabolites of Nordefrin based on Related Compounds

| Parent Compound | Potential Metabolite | Metabolic Reaction |

|---|---|---|

| Nordefrin | 4-hydroxy-Nordefrin | Aromatic Hydroxylation |

Specific tissue distribution and accumulation kinetics data for this compound are not available in the public domain. For sympathomimetic amines, tissue distribution is influenced by factors such as plasma protein binding and the expression of specific transporters.

Research on the plasma protein binding of norepinephrine, a related endogenous catecholamine, in human plasma showed that it binds to plasma proteins, with albumin and prealbumin being significant contributors. nih.gov The binding was found to be reversible and saturable. nih.gov While direct data for Nordefrin is absent, it is reasonable to infer that it may also exhibit some degree of plasma protein binding, which would influence its distribution into tissues.

The elimination of drugs from the body occurs through metabolism and excretion. msdmanuals.com Excretion can happen via various routes, with renal (urine) and biliary (bile) excretion being the most significant. pharmacylibrary.comnih.gov

Studies on norephedrine in rats have shown that a significant portion of the drug is excreted unchanged in the urine, along with its metabolites. nih.gov This indicates that renal excretion is a major pathway for elimination for this class of compounds. The kidneys eliminate drugs through glomerular filtration and active tubular secretion. pharmacologyeducation.org

Biliary excretion is another potential route, particularly for larger molecules and their conjugates. nih.gov However, without specific data for this compound, the extent of its biliary excretion remains unknown.

Application of Physiologically-Based Pharmacokinetic (PBPK) Modeling for Predictive Research

Physiologically-based pharmacokinetic (PBPK) modeling is a powerful tool used to predict the ADME of drugs in different species and populations. wikipedia.orgresearchgate.net These models integrate physicochemical properties of the drug with physiological information of the species.

There are no published PBPK models specifically developed for this compound. The development of such a model would require extensive in vitro and in vivo data, which appears to be currently unavailable. A PBPK model for this compound could be valuable in predicting its pharmacokinetic profile in humans based on preclinical data and in understanding the potential for drug-drug interactions.

Methodologies for Interspecies Scaling and Extrapolation in Preclinical Pharmacokinetics

Interspecies scaling is a method used to predict human pharmacokinetic parameters from data obtained in preclinical animal studies. nih.gov The most common approach is allometric scaling, which relates pharmacokinetic parameters to the body weight of the species. creative-biolabs.comaplanalytics.com

The successful application of interspecies scaling relies on having robust pharmacokinetic data from multiple preclinical species (typically three or more). creative-biolabs.com Given the lack of such data for this compound, the application of these methodologies is currently not feasible. Should such data become available, allometric scaling could be employed to predict human clearance and volume of distribution, which are critical for estimating a safe and effective starting dose in clinical trials.

Advanced Analytical Methodologies for Nordefrin Hydrochloride Research

Chromatographic Techniques for Quantitative Analysis and Purity Assessment

Chromatographic methods are fundamental in the analytical workflow of Nordefrin (B613826) hydrochloride, providing the means to separate it from impurities and quantify its concentration with high precision.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modalities (e.g., UV-Vis, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) stands as a primary technique for the analysis of Nordefrin hydrochloride. When coupled with Ultraviolet-Visible (UV-Vis) spectroscopy, it offers a robust method for routine quantitative analysis. The aromatic ring in the Nordefrin molecule contains a chromophore that absorbs UV light at a specific wavelength, allowing for its detection and quantification. For instance, a reversed-phase HPLC method could utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier (such as acetonitrile (B52724) or methanol). Detection is typically carried out at a wavelength around 280 nm, which corresponds to the UV absorbance maximum of the catechol moiety.

The coupling of HPLC with Mass Spectrometry (HPLC-MS) significantly enhances the specificity and sensitivity of the analysis. This combination is particularly powerful for identifying and quantifying trace-level impurities and degradation products. In a typical HPLC-MS setup, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where molecules are ionized. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing definitive molecular weight information and, through fragmentation, structural details. This is invaluable for confirming the identity of this compound and for the characterization of unknown related substances. A study on the simultaneous determination of epinephrine (B1671497) and norepinephrine (B1679862) by HPLC used a mobile phase of acetic acid and 50mM sodium acetate (B1210297) buffer at pH 3.1 with UV detection at 285 nm, a method that could be adapted for this compound. researchgate.net

| Parameter | HPLC-UV Condition | HPLC-MS Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid | Methanol:Water with 0.1% Formic Acid |

| Detection | UV at 280 nm | ESI in Positive Ion Mode |

| Flow Rate | 1.0 mL/min | 0.3 mL/min |

| Application | Quantitative Analysis, Purity | Identification, Trace Analysis |

Chiral Chromatography for Enantiomeric Resolution and Quantitation

This compound possesses two chiral centers, meaning it can exist as four possible stereoisomers. As different enantiomers can have distinct pharmacological activities, their separation and quantification are critical. Chiral chromatography is the definitive method for this purpose. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

For the enantiomeric resolution of compounds structurally similar to Nordefrin, such as norephedrine (B3415761), normal-phase HPLC with a urea (B33335) derivative as the CSP has been shown to be effective. nih.gov The mobile phase composition, typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier like isopropanol, is optimized to achieve the best resolution. The separation of norepinephrine enantiomers has also been achieved using specialized chiral columns like the ORpak CDBS-453. shodex.com The choice of the CSP and the mobile phase is crucial for achieving baseline separation of the enantiomers, allowing for their accurate quantitation.

| CSP Type | Mobile Phase Composition | Application |

| Urea Derivative | Hexane:1,2-Dichloroethane:Isopropanol | Enantiomeric separation of norephedrine |

| Cyclodextrin-based | Acetonitrile:Methanol with buffer | Chiral resolution of ephedra alkaloids |

| Protein-based | Phosphate buffer with organic modifier | Separation of basic drug enantiomers |

Gas Chromatography (GC) Applications in Compound Analysis

Gas Chromatography (GC) is another powerful separation technique, although its application to a relatively polar and non-volatile compound like this compound typically requires a derivatization step. Derivatization converts the analyte into a more volatile and thermally stable derivative, making it suitable for GC analysis. Common derivatizing agents for compounds containing hydroxyl and amine groups include silylating agents (e.g., BSTFA) or acylating agents (e.g., trifluoroacetic anhydride).

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. When coupled with a mass spectrometer (GC-MS), this method provides high sensitivity and specificity, making it suitable for the detection of trace impurities or for metabolic studies. The mass spectrum of the derivatized Nordefrin provides a unique fingerprint that can be used for its unambiguous identification. For instance, a method for the GC-MS assay of catecholamines involves derivatization with pentafluoropropionic anhydride. nih.gov

Spectroscopic and Spectrometric Characterization Approaches

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation and elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the this compound molecule.

In a ¹H NMR spectrum of this compound, the protons on the aromatic ring would appear as distinct signals in the downfield region (typically 6.5-7.5 ppm). The protons of the aliphatic side chain, including the methyl group and the protons on the carbons bearing the hydroxyl and amino groups, would resonate in the upfield region. The coupling patterns between adjacent protons (spin-spin splitting) provide valuable information about the connectivity of the atoms. For instance, the proton on the carbon with the hydroxyl group would likely appear as a doublet of doublets due to coupling with the neighboring protons.

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbons of the aromatic ring would appear in the region of 110-150 ppm, while the aliphatic carbons would be found at higher field. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish the connectivity between protons and carbons, further confirming the structure of this compound.

Expected ¹H NMR Chemical Shifts for Nordefrin Moiety

| Proton | Expected Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 6.5 - 7.0 | m |

| CH-OH | 4.5 - 5.0 | d |

| CH-NH₂ | 3.0 - 3.5 | m |

| CH₃ | 1.0 - 1.5 | d |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass Spectrometry (MS) is a crucial technique for determining the molecular weight of this compound and for obtaining structural information through fragmentation analysis. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule can be ionized with minimal fragmentation, allowing for the accurate determination of its molecular mass from the mass-to-charge ratio of the protonated molecule [M+H]⁺.

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of the molecule. In an MS/MS experiment, the [M+H]⁺ ion of this compound is selected and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed. The fragmentation pattern is characteristic of the molecule's structure. For Nordefrin, common fragmentation pathways would likely involve the cleavage of the side chain, such as the loss of water from the hydroxyl group, or cleavage of the bond between the two chiral carbons. Analyzing these fragmentation patterns allows for the confirmation of the compound's structure and can be used to differentiate it from its isomers.

Predicted Mass Spectrometry Fragmentation for Nordefrin

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |

| 184.09 [M+H]⁺ | 166.08 | H₂O |

| 184.09 [M+H]⁺ | 139.05 | C₂H₆N |

| 184.09 [M+H]⁺ | 123.04 | C₂H₅NO |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Spectroscopic methods are fundamental in elucidating the molecular structure of pharmaceutical substances like this compound by identifying their functional groups.

Infrared (IR) Spectroscopy Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate (stretch or bend). vscht.cz Different functional groups absorb radiation at characteristic frequencies, making IR spectroscopy an excellent tool for identifying the specific groups present in this compound. The structure of Nordefrin contains hydroxyl (-OH), amine (-NH), aromatic (C=C), and aliphatic (C-H) groups, each with a distinct IR absorption signature. libretexts.orglibretexts.org The expected absorption ranges for these functional groups are detailed in the table below. The O-H and N-H stretching regions can sometimes overlap, but the O-H band from the alcohol groups is typically broader than the N-H band. libretexts.org

Table 1: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Type of Vibration | Characteristic Absorption (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O–H Stretch | Broad, ~3200-3600 |

| Alcoholic -OH | O–H Stretch | Broad, ~3200-3650 |

| Secondary Amine (-NH) | N–H Stretch | ~3300-3500 (moderate, sharper than O-H) |

| Aromatic Ring | C=C Stretch | ~1400-1600 (multiple bands) |

| Aromatic Ring | =C–H Stretch | ~3000-3100 |

| Aliphatic C-H | C–H Stretch | ~2850-3000 |

| C-O | C–O Stretch | ~1050-1260 |

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about conjugated systems within a molecule. The catechol (3,4-dihydroxyphenyl) moiety in this compound contains a chromophore that absorbs UV light. The absorption wavelength can be influenced by the pH of the solution due to the ionization of the phenolic hydroxyl groups. For catecholamines like Nordefrin, the UV spectrum typically shows absorption maxima around 280 nm. researchgate.net This technique is particularly useful for quantitative analysis, as the absorbance of a solution is directly proportional to the concentration of the analyte, according to the Beer-Lambert law.

Electrochemical and Electrophoretic Analytical Techniques

Electrochemical and electrophoretic methods offer high sensitivity and selectivity for the analysis of catecholamines such as this compound.

Electrochemical Analysis The catechol group of Nordefrin is electroactive, meaning it can be easily oxidized at an electrode surface. This property is exploited in electrochemical detection methods like cyclic voltammetry (CV) and differential pulse voltammetry (DPV). figshare.com These techniques are often coupled with high-performance liquid chromatography (HPLC) for the quantitative analysis of catecholamines in various samples, including plasma and urine. nih.gov Research has demonstrated that modified electrodes, such as those using graphene, can enhance the electrocatalytical effect on the oxidation of structurally similar catecholamines like norepinephrine, leading to high sensitivity and selectivity. researchgate.net Such methods allow for the determination of the analyte even in the presence of potentially interfering substances. researchgate.netfrontiersin.org

Electrophoretic Techniques Capillary electrophoresis (CE) is a powerful separation technique that separates compounds based on their charge-to-mass ratio in an electric field. nih.gov CE methods have been successfully developed for the separation of catecholamine enantiomers, including norepinephrine and epinephrine, which are structurally related to Nordefrin. nih.gov Optimal separation is often achieved by using chiral selectors, such as cyclodextrins, in the running buffer. nih.gov Detection is typically performed using UV absorbance. nih.gov The high efficiency and resolution of CE make it a valuable tool for impurity profiling and the analysis of complex biological samples. nih.govresearchgate.net

Table 2: Example of Capillary Electrophoresis Conditions for Catecholamine Separation

| Parameter | Condition |

|---|---|

| Instrument | Capillary Electrophoresis System with UV Detector |

| Capillary | Uncoated Fused-Silica, 45 cm x 75 µm |

| Running Buffer | 50 mM Phosphate buffer (pH 2.90) |

| Chiral Selectors | 30 mM HP-β-CD and 5 mM DM-β-CD |

| Voltage | 20 kV |

| Detection | UV Absorbance at 205 nm |

Data based on a method developed for norepinephrine and related compounds. nih.gov

Development of Stability-Indicating Analytical Methods

Stability-indicating analytical methods are essential to ensure the quality and integrity of pharmaceutical products. These methods must be able to separate the intact active pharmaceutical ingredient (API) from any degradation products that may form over time or under stress conditions. chromatographyonline.commolnar-institute.com

For catecholamines like this compound, degradation is often favored by the oxidation of the catechol moiety. researchgate.netnih.gov The development of a stability-indicating method typically involves subjecting the drug to forced degradation under various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by the International Council for Harmonisation (ICH) guidelines. researchgate.netlongdom.org

High-performance liquid chromatography (HPLC) with UV detection is the most common technique for this purpose. chromatographyonline.com A reversed-phase HPLC method using a C18 column can effectively separate the parent drug from its degradation products. researchgate.netnih.gov The validation of such a method confirms its ability to provide an accurate measure of the drug's concentration without interference from impurities or degradants. nih.gov Studies on norepinephrine have identified several degradation products under stress conditions, demonstrating the importance of a selective method. researchgate.net

Table 3: Example of Forced Degradation Study Results for a Catecholamine

| Stress Condition | Major Degradation Products Observed |

|---|---|

| Basic Hydrolysis (6.0 M NaOH) | DP-1, DP-2 |

| Acidic Hydrolysis (6.0 M HCl) | DP-1, DP-2 |

| Oxidation (30% H₂O₂) | DP-1, DP-2 |

| Metallic (25 mM Copper Sulfate) | DP-1 |

Data derived from studies on norepinephrine, a structurally similar catecholamine. researchgate.net

Validation of Bioanalytical Methods for Preclinical Sample Analysis

Before a drug can be evaluated in preclinical and clinical studies, the analytical methods used to measure its concentration in biological matrices (e.g., plasma, serum, urine) must be rigorously validated. jgtps.com Bioanalytical method validation ensures that the method is reliable and reproducible for its intended use. jgtps.comnih.gov The validation process involves documenting that the performance characteristics of the method are suitable for the analytical applications. jgtps.comomicsonline.org

Key parameters for bioanalytical method validation are established by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). omicsonline.org These parameters demonstrate the method's performance and reliability. nih.gov

Core Validation Parameters:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Accuracy: The closeness of the determined value to the nominal or known true value. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. nih.gov

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range. nih.gov

Limit of Detection (LOD) and Lower Limit of Quantitation (LLOQ): The lowest concentration of an analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.gov

Recovery: The extraction efficiency of an analytical process, reported as a percentage of the known amount of an analyte carried through the sample extraction and processing steps. nih.gov

Stability: The chemical stability of an analyte in a given matrix under specific conditions for given time intervals, including freeze-thaw, short-term, and long-term stability. jgtps.com

Table 4: Typical Acceptance Criteria for Bioanalytical Method Validation

| Validation Parameter | Acceptance Criteria |

|---|---|

| Accuracy | Mean value should be within ±15% of the nominal value (except at LLOQ, where it should be within ±20%). |

| Precision | Relative Standard Deviation (RSD) should not exceed 15% (except at LLOQ, where it should not exceed 20%). |

| Linearity | Correlation coefficient (r²) should be ≥ 0.99. |

| LLOQ | Analyte response should be at least 5 times the response of a blank sample. |

| Stability | Analyte concentration should be within ±15% of the initial concentration. |

Nordefrin Hydrochloride As a Research Probe and Mechanistic Tool

Utility in Adrenergic Receptor Ligand Binding and Functional Assays

Nordefrin (B613826) hydrochloride, and its active isomer levonordefrin (B1675168), are instrumental in characterizing adrenergic receptors due to their specific binding and functional activities. As a sympathomimetic amine, levonordefrin exhibits a notable selectivity for α-adrenergic receptors over β-adrenergic receptors. cdeworld.comdrugbank.comnih.gov This preferential binding makes it an excellent tool for dissecting the contributions of α-adrenoceptor subtypes in various physiological and pathological processes.

In competitive ligand binding assays, nordefrin hydrochloride can be used to determine the binding affinities (Ki values) of novel compounds for adrenergic receptors. By competing with radiolabeled ligands, it helps to elucidate the receptor subtype selectivity of new chemical entities. Functional assays, which measure the physiological response to receptor activation, further benefit from the use of this compound. It can serve as a reference agonist to determine the potency (EC50 values) and efficacy of test compounds at α-adrenergic receptors.

Levonordefrin's interaction with adrenergic receptors is predominantly characterized by its affinity for α-receptors, estimated to be around 75%, with the remaining 25% of its activity attributed to β-receptors. cdeworld.com This profile contrasts with that of epinephrine (B1671497), which has a more balanced affinity for both α and β receptors. cdeworld.com The primary pharmacological effect of levonordefrin is vasoconstriction, mediated through its agonist activity at α-1 adrenergic receptors located on the smooth muscle of blood vessels. cdeworld.com

Table 1: Adrenergic Receptor Selectivity of Levanordefrin

| Adrenergic Receptor Type | Approximate Activity | Primary Effect |

|---|---|---|

| α-Adrenergic | ~75% | Vasoconstriction |

| β-Adrenergic | ~25% | - |

Applications in Neuropharmacological System Investigations

The actions of this compound extend to the intricate workings of the nervous system, where it has been employed to probe the mechanisms of neurotransmission. As alpha-methylnorepinephrine, it is recognized as a metabolite of the antihypertensive drug alpha-methyldopa and functions as a "false neurotransmitter." ahajournals.orgutdallas.edu

This mechanism involves its uptake into sympathetic nerve terminals, where it is stored in synaptic vesicles and released upon nerve stimulation in place of the endogenous neurotransmitter, norepinephrine (B1679862). nih.gov The key to its neuropharmacological effect lies in its potent agonist activity at presynaptic α2-adrenergic receptors. nih.govahajournals.orgjacc.orgwikipedia.org Activation of these autoreceptors triggers a negative feedback loop, inhibiting the further release of norepinephrine from the nerve terminal. jacc.org

This property makes this compound a valuable tool for studying the regulation of sympathetic outflow and the role of presynaptic receptors in modulating synaptic transmission. By selectively activating α2-adrenergic receptors, researchers can investigate the downstream signaling pathways and their impact on neuronal excitability and network activity. wikipedia.org

Role in Cardiovascular Physiology Research Models

This compound has been utilized in various cardiovascular research models to investigate its effects on vascular tone and hemodynamics. Its potent vasoconstrictor properties, primarily mediated by α-adrenergic receptor stimulation, make it a useful agent for studying the regulation of blood pressure and peripheral resistance. nih.govoatext.com

In studies using isolated blood vessels, such as dog femoral arteries and veins, nordefrin has demonstrated significant vasoconstrictor effects. nih.gov These in vitro preparations allow for the direct assessment of a compound's action on vascular smooth muscle, independent of systemic influences. Such studies have helped to characterize nordefrin's pharmacological profile, indicating that it qualitatively resembles norepinephrine in its vascular effects, lacking the β2-adrenoceptor-mediated vasodilation seen with epinephrine. nih.gov

Furthermore, in vivo studies in anesthetized animal models have been employed to evaluate the systemic cardiovascular effects of nordefrin. For instance, research in dogs with blocked autonomic reflexes has allowed for a direct comparison of the pressor effects of nordefrin with those of epinephrine and norepinephrine. nih.gov These investigations have provided insights into its potency and receptor selectivity in a whole-organism context. While the Langendorff isolated perfused heart preparation is a classical model for studying cardiac physiology and pharmacology, specific studies employing this compound in this model are not extensively documented in the readily available literature. nih.govijbcp.comresearcher.lifereprocell.com

Table 2: Cardiovascular Effects of Nordefrin in Research Models

| Research Model | Key Findings | Reference |

|---|---|---|

| Isolated Dog Femoral Arteries and Veins | Demonstrated significant vasoconstrictor effects. | nih.gov |

Development and Validation of In Vitro Biological Activity Screening Systems

The development of robust and reliable in vitro biological activity screening systems is crucial for modern drug discovery. In this context, well-characterized compounds like this compound can serve as essential reference standards. A reference standard is a highly purified and well-characterized compound used for quality control and to ensure the accuracy and reproducibility of analytical and biological assays. veeprho.comeurofins.comsigmaaldrich.com

In the development of new assays for adrenergic receptor activity, this compound can be used as a positive control to validate the assay's performance. Its known mechanism of action and receptor selectivity provide a benchmark against which the responses of test compounds can be compared. This is particularly important in establishing the sensitivity, specificity, and reproducibility of a new screening platform.

For example, in a newly developed cell-based assay designed to measure α-adrenergic receptor activation, this compound could be used to generate a standard concentration-response curve. The consistency of this curve across multiple experiments would be a key indicator of the assay's reliability. The validation process for such assays typically involves assessing parameters like signal-to-background ratio, Z'-factor, and the accurate determination of the potency of known agonists and antagonists. nih.gov While the principle of using reference compounds is well-established, specific documented instances of this compound being the primary validator in the development of novel high-throughput screening systems are not prominently featured in the available literature.

Integration into Compound Screening and Drug Discovery Platforms

This compound's utility extends into the realm of modern drug discovery, particularly in the areas of virtual and high-throughput screening.

Virtual Screening and Molecular Docking Simulations

Virtual screening and molecular docking are powerful computational tools used to identify potential drug candidates from large compound libraries. osti.govnih.govnih.govresearchgate.netmdpi.comresearchgate.netresearchgate.net These methods rely on the three-dimensional structure of the target receptor to predict the binding affinity and orientation of small molecules.

As a known α2-adrenergic agonist with a defined chemical structure, this compound can be used as a reference ligand in these simulations. nih.govjacc.orgwikipedia.org By docking nordefrin into the binding site of an α2-adrenergic receptor model, researchers can validate the accuracy of the docking protocol. The ability of the simulation to reproduce the known binding mode of nordefrin provides confidence in its predictive power for novel compounds.

Furthermore, the pharmacophore model of nordefrin—the essential three-dimensional arrangement of its chemical features required for binding—can be used to search virtual libraries for molecules with similar properties. This ligand-based virtual screening approach can identify structurally diverse compounds that are likely to interact with the target receptor.

High-Throughput Screening (HTS) Assay Development and Implementation

High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds for their biological activity. nih.govdrugtargetreview.comacs.org In the development and implementation of HTS assays for adrenergic receptor modulators, this compound can play a crucial role as a control compound.

During the development phase of an HTS assay, this compound can be used to optimize assay conditions and ensure its robustness. nih.gov Its consistent performance is a prerequisite for a reliable screen. In the implementation phase, it is typically included on each assay plate as a positive control. This allows for the monitoring of the assay's performance across the entire screen and for the normalization of the data, which is essential for identifying true "hits" from the compound library. The use of reference agonists is a standard practice in HTS campaigns targeting G protein-coupled receptors (GPCRs), such as adrenergic receptors. nih.gov

Q & A

Q. How should researchers address conflicting in vitro and in vivo efficacy data for this compound?

- Methodological Answer : Investigate bioavailability factors (e.g., plasma protein binding, first-pass metabolism) using physiologically based pharmacokinetic (PBPK) modeling. Compare tissue distribution profiles via autoradiography or PET imaging. Reconcile discrepancies by validating target engagement biomarkers (e.g., receptor occupancy assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.